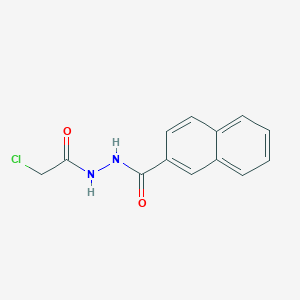
N'-(2-chloroacetyl)naphthalene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N’-(2-chloroacetyl)naphthalene-2-carbohydrazide is a chemical compound that contains a total of 29 atoms, including 11 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Chlorine atom .
Molecular Structure Analysis
The molecule contains a total of 30 bonds, including 19 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 N hydrazine .Scientific Research Applications
Antimicrobial Activities
“N’-(2-chloroacetyl)naphthalene-2-carbohydrazide” and its derivatives have been synthesized and screened for their antimicrobial activities . The compounds have shown potent biological activities, including antimicrobial properties .
Analgesic Properties
The parent and newly constructed nucleus of “N’-(2-chloroacetyl)naphthalene-2-carbohydrazide” were known to exhibit potent biological activities such as analgesic properties . This suggests potential applications in pain management.
Synthesis of Novel Nitrogen Containing Naphtho[2,1-b]furan Derivatives
“N’-(2-chloroacetyl)naphthalene-2-carbohydrazide” can be used in the synthesis of novel nitrogen containing naphtho[2,1-b]furan derivatives . These derivatives have been investigated for their antimicrobial activities .
Antibacterial Activities
The synthesized compounds of “N’-(2-chloroacetyl)naphthalene-2-carbohydrazide” were screened for their antibacterial activities . This suggests potential applications in the development of new antibacterial drugs.
Antifungal Activities
In addition to antibacterial properties, the synthesized compounds of “N’-(2-chloroacetyl)naphthalene-2-carbohydrazide” were also screened for their antifungal activities . This suggests potential applications in the development of new antifungal drugs.
Synthesis of 2-Acyl-4,9-Dimethoxynaphtho-[2,3-b]furans
“N’-(2-chloroacetyl)naphthalene-2-carbohydrazide” can be used in the synthesis of 2-acyl-4,9-dimethoxynaphtho-[2,3-b]furans . These compounds have potential applications in various fields of chemistry .
properties
IUPAC Name |
N'-(2-chloroacetyl)naphthalene-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-8-12(17)15-16-13(18)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHMNYOLEDMHCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[(1-methylpyrazol-4-yl)methyl]-2-phenyl-N-propylethenesulfonamide](/img/structure/B2354349.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2354353.png)
![Thieno[2,3-d]pyrimidine, 4-chloro-2-(trifluoromethyl)-](/img/structure/B2354354.png)
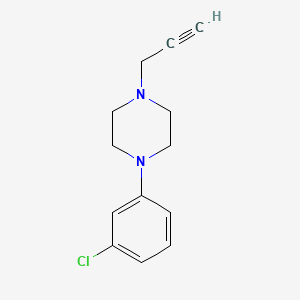
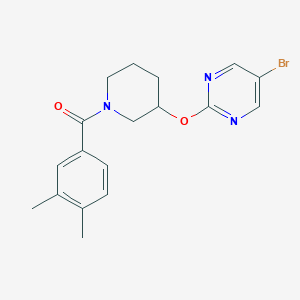

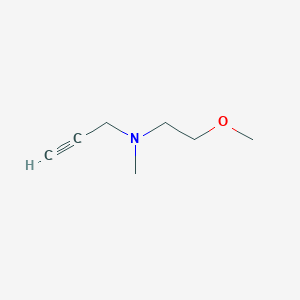
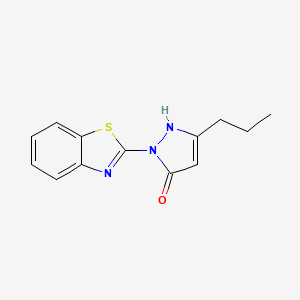
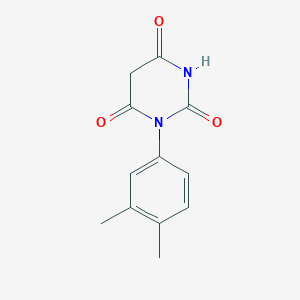
![4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2354367.png)
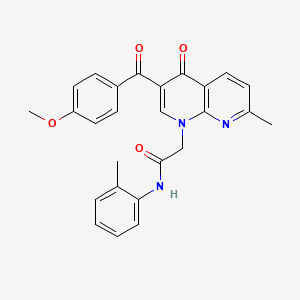
![2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B2354372.png)